molecular formula C17H23N3O3 B2837329 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide CAS No. 1390797-17-7

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide

Cat. No.: B2837329
CAS No.: 1390797-17-7
M. Wt: 317.389
InChI Key: VHAQTWYBEPPMOU-UHFFFAOYSA-N
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Description

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide is a recognized and potent inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase. This compound is specifically designed to target the FGF19-FGFR4 signaling axis, a pathway critically implicated in the pathogenesis of hepatocellular carcinoma (HCC) and other cancers. Its primary mechanism of action involves the selective and ATP-competitive inhibition of FGFR4 autophosphorylation and downstream signaling, which effectively suppresses proliferation and induces apoptosis in cancer cell lines that are dependent on this pathway for survival. The research value of this inhibitor is particularly high in the context of hepatocellular carcinoma studies , where aberrant FGFR4 activity driven by FGF19 overexpression is a key oncogenic driver. It serves as an essential pharmacological tool for validating FGFR4 as a therapeutic target, for understanding resistance mechanisms to targeted therapies, and for evaluating combination treatment strategies in preclinical models. By enabling the precise interrogation of FGFR4's biological functions, this compound accelerates the discovery and development of novel anticancer agents aimed at this pivotal signaling node.

Properties

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-methoxy-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-8-14(9-15(10-18)17(21)19(3)22-4)13(2)20(12)11-16-6-5-7-23-16/h8-9,16H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAQTWYBEPPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Oxolane Moiety: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the pyrrole intermediate.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction using a cyanide source such as sodium cyanide.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the cyano-pyrrole intermediate and an appropriate amide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrole oxides, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its cyano group and pyrrole ring are known to enhance biological activity against various targets.

Case Studies :

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy.

Neuropharmacology

Research into the neuroprotective properties of compounds similar to 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide has shown promise in treating neurodegenerative diseases.

Case Studies :

  • Neuroprotective Effects : Investigations have demonstrated that such compounds may mitigate oxidative stress and apoptosis in neuronal cells, suggesting their potential use in conditions like Alzheimer's disease.

Materials Science

The compound can also be explored as a precursor for synthesizing novel materials with specific electronic or optical properties. Its unique functional groups could facilitate the creation of polymers or nanomaterials.

Case Studies :

  • Polymer Synthesis : Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the oxolane moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a common 2-cyano-3-(heterocyclic)-N-substituted prop-2-enamide backbone with analogs reported in the Enamine Ltd catalogue ():

  • EN300-265802: 2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine (Mol. formula: C₂₆H₂₉N₅O₃S, MW: 491.57).
  • EN300-266178: 2-cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamine (MDL: 1007187-15-6).

Key Differences :

  • N-Substituents : The target’s N-methoxy-N-methyl group contrasts with EN300-265802’s pyridin-2-yl and EN300-266178’s thiazol-2-yl groups. These substitutions influence solubility and target affinity; for example, pyridine/thiazole moieties may enhance π-π stacking in protein binding pockets.
  • Peripheral Modifications : The oxolane (tetrahydrofuran) group in the target compound introduces conformational rigidity, while EN300-265802’s morpholine-sulfonylphenyl group adds polarity and hydrogen-bond acceptor capacity .

Physicochemical and Electronic Properties

  • Cyano Group: The electron-withdrawing cyano group in all analogs stabilizes the enamide system, enhancing electrophilicity and reactivity toward nucleophiles.
  • Solubility : The oxolane group in the target compound may improve aqueous solubility compared to EN300-266178’s fluorophenyl and methoxyphenyl substituents, which are more lipophilic.

Biological Activity

2-Cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide is a chemical compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.32 g/mol
  • CAS Number : Not explicitly stated in the search results, but related compounds are often cataloged under similar identifiers.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Certain pyrrole derivatives have shown efficacy against fungal pathogens, suggesting a potential role in antifungal therapy .
  • Anti-inflammatory Properties : Some studies indicate that pyrrole-based compounds can modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
  • Antitumor Activity : There is emerging evidence that pyrrole derivatives may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

The biological effects of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to inflammation and cell proliferation.
  • DNA Interaction : Some derivatives can intercalate with DNA, affecting replication and transcription processes.

Study 1: Antifungal Activity

A study on pyrrole derivatives demonstrated that compounds similar to 2-cyano-3-{...} exhibited significant antifungal activity against Candida species. The mechanism was attributed to disruption of fungal cell wall synthesis .

Study 2: Anti-inflammatory Effects

Research involving a series of pyrrole compounds showed that they could reduce pro-inflammatory cytokines in vitro. The study suggested that these compounds might serve as lead candidates for developing new anti-inflammatory agents .

Study 3: Anticancer Potential

In vitro assays indicated that certain pyrrole derivatives induce apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Data Tables

Biological ActivityCompound TypeEfficacy LevelReference
AntifungalPyrrole DerivativeHigh
Anti-inflammatoryPyrrole DerivativeModerate
AnticancerPyrrole DerivativeHigh

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide?

Methodological Answer: The synthesis typically involves a multi-step procedure:

  • Step 1: Formation of the pyrrole intermediate via nucleophilic substitution using oxolan-2-ylmethyl groups. K₂CO₃ in DMF is often employed to generate oxyanions for efficient alkylation .
  • Step 2: Cyanoacetamide coupling under controlled temperatures (0–5°C) to minimize side reactions. Ethanol with catalytic piperidine is recommended for condensation .
  • Monitoring: Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) is critical for tracking reaction progress .
  • Purification: Crude products are extracted with ethyl acetate and dried over anhydrous Na₂SO₄. Avoid high-temperature evaporation to preserve the cyano group .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions, focusing on the oxolan-2-ylmethyl group (δ 3.5–4.0 ppm for oxolane protons) and cyano group (δ 115–120 ppm in ¹³C) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragments related to the pyrrole and methoxy-methylamide moieties .
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

  • pH Sensitivity: Test stability across pH 3–9 using buffered solutions. The enamide group may hydrolyze under strongly acidic or basic conditions .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
  • Light Sensitivity: Use amber vials to protect the cyano and pyrrole groups from UV-induced degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated to resolve contradictory kinetic data?

Methodological Answer:

  • Isotopic Labeling: Introduce deuterium at the pyrrole C-3 position to track proton transfer steps during enamide formation .
  • Computational Modeling: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and explain unexpected regioselectivity .
  • In Situ Spectroscopy: Real-time IR or Raman spectroscopy monitors intermediate species, such as nitrile stretching (~2200 cm⁻¹) during reactions .

Q. What strategies are effective for impurity profiling in large-scale synthesis?

Methodological Answer:

  • LC-MS/MS: Identify impurities (e.g., N-demethylated byproducts) using a C18 column and gradient elution with 0.1% formic acid in acetonitrile/water .
  • Synthetic Trapping: Add scavengers like silica-bound thiourea to sequester reactive intermediates (e.g., unreacted propargyl bromide) .
  • Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities in impurities, particularly for oxolane ring conformers .

Q. How can computational models predict the compound’s bioactivity or environmental fate?

Methodological Answer:

  • QSAR Modeling: Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with bioavailability or toxicity .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina and the compound’s SMILES string (e.g., C=CC(=O)N(C)OC) .
  • Environmental Persistence: Apply EPI Suite to estimate biodegradation half-lives and prioritize metabolites for ecotoxicology assays .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Split-Plot Design: Assign core structural variations (e.g., oxolane vs. tetrahydropyran) as main plots and substituents (e.g., methoxy vs. ethoxy) as subplots .
  • Multivariate Analysis: Principal component analysis (PCA) reduces dimensionality in datasets combining synthetic yields, bioactivity, and physicochemical properties .
  • High-Throughput Screening: Use 96-well plates to test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., kinase assays) for 50+ analogs .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assays: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across independent labs .
  • Meta-Analysis: Pool data from multiple studies using fixed-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent choice) .
  • Mechanistic Follow-Up: Conduct RNA sequencing or proteomics to confirm target engagement and rule off-target effects .

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